1-Methyl-4-(prop-1-en-2-yl)benzene
Overview
Description
1-Methyl-4-(prop-1-en-2-yl)benzene, a compound with various chemical properties, has been studied for its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
Synthesis of 1-Methyl-4-(prop-1-en-2-yl)benzene involves reactions of related benzene sulfonamide and benzene derivatives. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized using 4-methyl benzene sulfonyl chloride and 1-naphthyl amine (Sarojini et al., 2012).
Molecular Structure Analysis
The molecular structure is characterized using X-ray diffraction and Density Functional Theory (DFT) methods, revealing specific geometrical parameters and stability arising from hyperconjugative interactions (Sarojini et al., 2012).
Chemical Reactions and Properties
Chemical reactions often involve the formation of coordination polymers and interaction with other compounds, leading to various functional derivatives (He et al., 2020).
Physical Properties Analysis
Physical properties like crystal structure, lattice parameters, and molecular packing are key aspects. For example, certain derivatives exhibit a non-isomorphous crystal structure with individual molecules interacting via hydrogen bonds to form two-dimensional sheets (Maspero et al., 2008).
Chemical Properties Analysis
Chemical properties include reactivity with various substituents, formation of stable compounds under certain conditions, and interactions leading to the formation of new chemical entities (Batool et al., 2014).
Scientific Research Applications
Food Manufacturing
Application : Limonene is used as a flavoring agent in food manufacturing .
Methods : The (+)-isomer of Limonene, which occurs more commonly in nature as the fragrance of oranges, is used in food manufacturing .
Results : The use of Limonene enhances the flavor of food products, contributing to a more enjoyable eating experience .
Chemical Synthesis
Application : Limonene is used as a precursor to carvone and as a renewables-based solvent in cleaning products .
Methods : Limonene is obtained commercially from citrus fruits through two primary methods: centrifugal separation or steam distillation .
Results : The use of Limonene in chemical synthesis contributes to the production of carvone and various cleaning products .
Synthesis of Desoxy Cannabidiols and THC Related Psychoactive Compounds
Application : 1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol is an acetal reagent used in the synthesis of desoxy cannabidiols and THC related psychoactive compounds .
Methods : It is formed from (+)-Limonene using a photosynthesized O2 transfer .
Results : The synthesis of these compounds contributes to the development of medicinal drugs .
Synthon in Sonogashira Cross-Coupling Reactions
Application : The title compound, which is a useful synthon in Sonogashira cross-coupling reactions .
Methods : It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .
Results : The use of this compound in Sonogashira cross-coupling reactions contributes to the synthesis of complex organic molecules .
Synthesis of Specific Organic Compounds
Application : The residue was purified by column chromatography on SiO2 with CH2Cl2/MeOH (50%) as eluent, and the product (1.4 g, 98%) was obtained as slightly yellow oil .
Methods : The synthesis involves column chromatography on SiO2 with CH2Cl2/MeOH (50%) as eluent .
Results : The product was obtained as slightly yellow oil with a yield of 98% .
Synthesis of Desoxy Cannabidiols and THC Related Psychoactive Compounds
Application : 1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol is an acetal reagent used in the synthesis of desoxy cannabidiols and THC related psychoactive compounds .
Methods : It is formed from (+)-Limonene using a photosynthesized O2 transfer .
Results : The synthesis of these compounds contributes to the development of medicinal drugs .
Synthon in Sonogashira Cross-Coupling Reactions
Application : The title compound, which is a useful synthon in Sonogashira cross-coupling reactions .
Methods : It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .
Results : The use of this compound in Sonogashira cross-coupling reactions contributes to the synthesis of complex organic molecules .
Synthesis of Desoxy Cannabidiols and THC Related Psychoactive Compounds
Application : 1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol is an acetal reagent used in the synthesis of desoxy cannabidiols and THC related psychoactive compounds .
Methods : It is formed from (+)-Limonene using a photosynthesized O2 transfer .
Results : The synthesis of these compounds contributes to the development of medicinal drugs .
Synthon in Sonogashira Cross-Coupling Reactions
Application : The title compound, which is a useful synthon in Sonogashira cross-coupling reactions .
Methods : It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .
Results : The use of this compound in Sonogashira cross-coupling reactions contributes to the synthesis of complex organic molecules .
properties
IUPAC Name |
1-methyl-4-prop-1-en-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-8(2)10-6-4-9(3)5-7-10/h4-7H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSLOZQEMPDGPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27599-43-5 | |
Record name | Benzene, 1-methyl-4-(1-methylethenyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27599-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7047564 | |
Record name | 1-Methyl-4-(prop-1-en-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless mobile liquid; citrusy-lemon like aroma | |
Record name | p-Mentha-1,3,5,8-tetraene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | p,alpha-Dimethylstyrene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1332/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
186.00 to 189.00 °C. @ 760.00 mm Hg | |
Record name | p-Mentha-1,3,5,8-tetraene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in oils, Soluble (in ethanol) | |
Record name | p,alpha-Dimethylstyrene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1332/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.846-0.854 | |
Record name | p,alpha-Dimethylstyrene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1332/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
1-Methyl-4-(prop-1-en-2-yl)benzene | |
CAS RN |
1195-32-0 | |
Record name | p-Cymenene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-alpha-Dimethyl styrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1195-32-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361058 | |
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Record name | Benzene, 1-methyl-4-(1-methylethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Methyl-4-(prop-1-en-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p,α-dimethylstyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.451 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-.ALPHA.-DIMETHYL STYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC8HY3OB86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | p-Mentha-1,3,5,8-tetraene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-20 °C | |
Record name | p-Mentha-1,3,5,8-tetraene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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